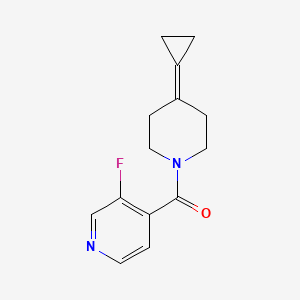
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of piperidine derivatives and has a molecular weight of 267.32 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone involves the reaction of piperidine derivatives with fluoropyridine compounds. One common method includes the use of copper catalysis for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . The reaction typically occurs under mild conditions with water as the oxygen source, leading to moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using copper catalysis, leading to the formation of aromatic ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water as the oxygen source.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Aromatic ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-nociceptive effects.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammatory responses and pain pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: A related compound with a similar fluoropyridine moiety.
(4-fluorophenyl)(pyridin-4-yl)methanone: Another compound with a similar structure but different substituents.
Uniqueness
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone is unique due to its specific combination of a piperidine ring and a fluoropyridine moiety, which imparts distinct chemical and biological properties. Its potential therapeutic applications and industrial uses make it a compound of significant interest in various fields of research.
Propiedades
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(3-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-13-9-16-6-3-12(13)14(18)17-7-4-11(5-8-17)10-1-2-10/h3,6,9H,1-2,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYMVDZVIIEVOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
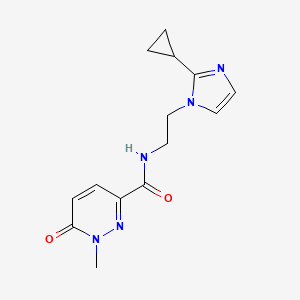
![1-[(2S)-2-[(2-Methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398080.png)
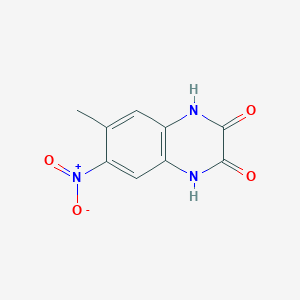

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2398083.png)
![4-(4-{[4-(2-Fluorophenyl)piperazino]carbonyl}phenyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2398086.png)
![2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}propanedinitrile](/img/structure/B2398087.png)
![4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2398089.png)
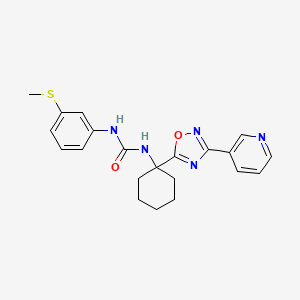
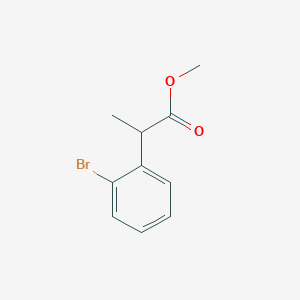
![2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2398095.png)
![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2398096.png)
![2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2398097.png)

